

Application Notes and Protocols for C-Laurdan Imaging with Two-Photon Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	C-Laurdan
Cat. No.:	B1674558

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **C-Laurdan** with two-photon microscopy for the investigation of cell membrane properties. **C-Laurdan** is a polarity-sensitive fluorescent probe designed for imaging membrane fluidity and lipid rafts, offering enhanced sensitivity and brighter two-photon fluorescence compared to its predecessor, Laurdan.^{[1][2]} This makes it an invaluable tool in cellular biology and drug development for studying membrane dynamics, lipid-protein interactions, and the effects of therapeutic compounds on cell membranes.

Principle of C-Laurdan Imaging

C-Laurdan's fluorescence emission is highly sensitive to the polarity of its environment.^{[1][3][4]} In more ordered, tightly packed membrane domains (e.g., lipid rafts, gel-phase membranes), water penetration is limited, creating a non-polar environment. In this state, **C-Laurdan** exhibits a blue-shifted emission maximum (around 440 nm).^{[1][5]} Conversely, in more disordered, fluid membrane domains (liquid-crystalline phase), increased water penetration results in a more polar environment, causing a red-shift in **C-Laurdan**'s emission maximum (to around 490 nm).^{[1][5]}

This spectral shift is quantified using the Generalized Polarization (GP) value, calculated from the fluorescence intensities at two emission wavelengths.^{[1][4]} The GP value provides a ratiometric, quantitative measure of membrane order that is independent of probe concentration and excitation intensity.^[6]

GP Calculation: $GP = (I_{\text{Blue}} - I_{\text{Green}}) / (I_{\text{Blue}} + I_{\text{Green}})$

Where:

- I_{Blue} = Intensity at the blue-shifted emission wavelength (e.g., 415-455 nm)
- I_{Green} = Intensity at the red-shifted emission wavelength (e.g., 490-530 nm)

Higher GP values (approaching +1.0) indicate a more ordered membrane, while lower GP values (approaching -1.0) signify a more fluid membrane.[1][7]

Applications in Research and Drug Development

- Lipid Raft Imaging: **C-Laurdan** is extensively used to visualize and quantify lipid rafts, which are dynamic, sterol- and sphingolipid-enriched membrane microdomains involved in cell signaling and protein trafficking.[1][3][8]
- Membrane Fluidity Analysis: Changes in membrane fluidity are associated with various cellular processes, including cell signaling, membrane trafficking, and apoptosis. **C-Laurdan** allows for the spatial and temporal monitoring of these changes.
- Drug-Membrane Interactions: The effects of pharmaceutical compounds on membrane order and fluidity can be assessed. This is crucial for understanding drug mechanisms of action, off-target effects, and for the development of drugs targeting membrane proteins or lipids.
- Disease Research: Alterations in membrane properties are implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. **C-Laurdan** imaging can be used to study these pathological changes.

Quantitative Data Summary

Property	Value	Reference
One-Photon Excitation Max (λ _{ex})	348 nm	[8]
One-Photon Emission Max (λ _{em})	423 nm	[8]
Two-Photon Excitation Max (λ _{ex})	780 nm	[8]
Emission in Ordered Phase (Blue)	~440 nm	[1][5]
Emission in Disordered Phase (Green)	~490 nm	[1][5]
Quantum Yield (Φ)	0.43	[8]
Extinction Coefficient (ε)	12,200 M ⁻¹ cm ⁻¹	[8]
Molecular Weight	397.56 g/mol	[8]
Solubility	Soluble to 100 mM in DMF, 20 mM in DMSO, and 10 mM in ethanol	[8]

Experimental Parameter	Typical Value/Range	Reference
C-Laurdan Staining Concentration	5 - 10 μ M	[9][10]
Staining Time	10 - 30 minutes	[9][10]
Two-Photon Excitation Wavelength	780 - 800 nm	[7]
Emission Channel 1 (Blue)	415 - 455 nm	[4]
Emission Channel 2 (Green)	490 - 530 nm	[4]
GP in Ordered Phase (e.g., DPPC GUVs)	High positive values	[2]
GP in Disordered Phase (e.g., DOPC GUVs)	Low positive to negative values	[2]

Experimental Protocols

Protocol 1: C-Laurdan Staining of Live Adherent Cells

Materials:

- **C-Laurdan** stock solution (e.g., 1 mM in DMSO or DMF)
- Cell culture medium (serum-free for staining, complete for recovery)
- Phosphate-buffered saline (PBS) or other suitable buffer
- Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

Procedure:

- Cell Preparation: Culture cells to the desired confluence (typically 60-80%) on a suitable imaging vessel.
- Staining Solution Preparation: Prepare a fresh staining solution by diluting the **C-Laurdan** stock solution in serum-free medium to a final concentration of 5-10 μ M. Vortex briefly to

ensure complete mixing.

- Cell Staining:

- Aspirate the complete culture medium from the cells.
- Wash the cells once with pre-warmed PBS.
- Add the **C-Laurdan** staining solution to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator.

- Washing:

- Aspirate the staining solution.
- Wash the cells two to three times with pre-warmed serum-free medium or PBS to remove excess probe.

- Imaging:

- Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
- Proceed immediately to two-photon microscopy.

Protocol 2: Two-Photon Microscopy and GP Image Acquisition

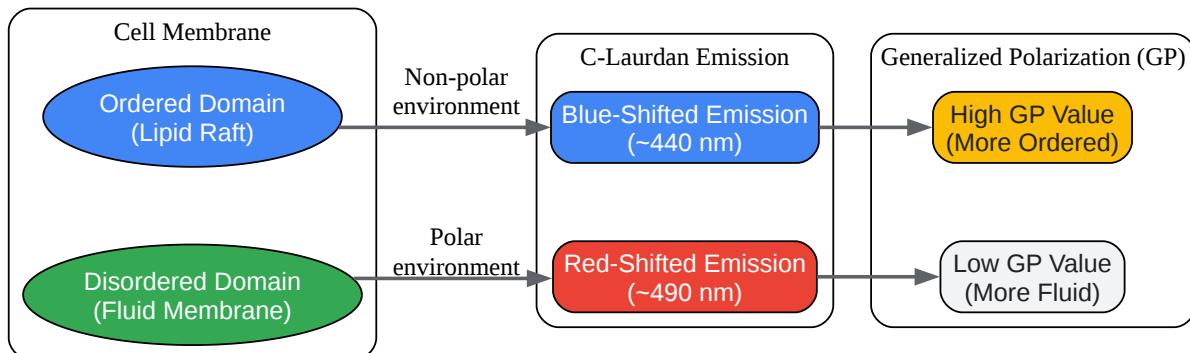
Instrumentation:

- A two-photon laser scanning microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire laser).
- A high numerical aperture (NA) water or oil immersion objective lens (e.g., 60x or 100x).
- Two-channel detection system with appropriate filters for the blue and green emission wavelengths of **C-Laurdan**.

Microscope Settings:

- Laser Tuning: Tune the two-photon laser to an excitation wavelength of 780-800 nm.
- Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.
- Detection Channels:
 - Channel 1 (Blue): Set the emission filter to collect light in the range of 415-455 nm.
 - Channel 2 (Green): Set the emission filter to collect light in the range of 490-530 nm.
- Image Acquisition:
 - Bring the cells into focus.
 - Simultaneously acquire images from both detection channels.
 - Adjust the gain and offset for each channel to utilize the full dynamic range of the detectors without saturation.
- GP Image Calculation:
 - The GP image can be calculated on a pixel-by-pixel basis using the formula mentioned above. Many imaging software platforms have plugins or built-in functions for ratiometric imaging and GP calculation.

Protocol 3: Data Analysis and Interpretation


- Region of Interest (ROI) Selection: Define ROIs corresponding to the plasma membrane, intracellular membranes, or specific cellular structures.
- GP Value Calculation: Calculate the average GP value within the defined ROIs.
- GP Histograms: Generate GP histograms to visualize the distribution of membrane order within a cell or a population of cells. Bimodal or broad distributions can indicate the presence of distinct membrane domains.

- Statistical Analysis: Perform statistical analysis to compare GP values between different experimental conditions (e.g., control vs. drug-treated).

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **C-Laurdan** imaging.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. C-Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]

- 10. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for C-Laurdan Imaging with Two-Photon Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674558#c-laurdan-imaging-with-two-photon-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com